5-Azido-2'-deoxyuridine 5'-triphosphate

Description

Properties

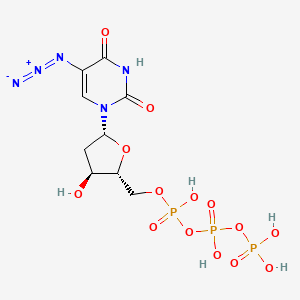

Molecular Formula |

C9H14N5O14P3 |

|---|---|

Molecular Weight |

509.15 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N5O14P3/c10-13-12-4-2-14(9(17)11-8(4)16)7-1-5(15)6(26-7)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h2,5-7,15H,1,3H2,(H,21,22)(H,23,24)(H,11,16,17)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

InChI Key |

YTBBHULLYXWWIB-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

5-azido-2'-deoxyuridine 5'-triphosphate 5-N3dUTP |

Origin of Product |

United States |

Preparation Methods

Nitration of dUMP to 5-Nitrodeoxyuridine Monophosphate

The synthesis begins with the nitration of dUMP using nitrosonium tetrafluoroborate (NOBF₄) in anhydrous dimethylformamide (DMF). This reaction proceeds at 25°C for 5 minutes, achieving a 98% yield of 5-nitrodeoxyuridine monophosphate (5-NO₂dUMP). The nitration occurs regioselectively at the C-5 position of the pyrimidine ring due to the electron-withdrawing effect of the uracil base.

Key Reaction Conditions

-

Reactants : dUMP (1 equiv), NOBF₄ (5 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 25°C

-

Reaction Time : 5 minutes

Reduction to 5-Aminodeoxyuridine Monophosphate

The nitro group of 5-NO₂dUMP is reduced to an amine using zinc dust in 20 mM HCl. This step proceeds quantitatively under ambient conditions, yielding 5-aminodeoxyuridine monophosphate (5-NH₂dUMP). The reduction mechanism involves electron transfer from zinc to the nitro group, forming a nitroso intermediate before final conversion to the amine.

Key Reaction Conditions

-

Reactants : 5-NO₂dUMP (1 equiv), Zn dust (10 equiv)

-

Solvent : 20 mM HCl

-

Temperature : 25°C

-

Reaction Time : 30 minutes

Diazotization and Azide Substitution

5-NH₂dUMP undergoes diazotization with nitrous acid (HNO₂) in acidic medium, generating a diazonium intermediate. Subsequent treatment with sodium azide (NaN₃) replaces the diazo group with an azide, producing 5-azido-2'-deoxyuridine monophosphate (5-N₃dUMP) in 80–90% yield. The reaction’s efficiency relies on strict pH control to prevent premature decomposition of the diazonium species.

Key Reaction Conditions

-

Reactants : 5-NH₂dUMP (1 equiv), HNO₂ (2 equiv), NaN₃ (3 equiv)

-

Solvent : 0.1 M HCl

-

Temperature : 0–4°C (ice bath)

-

Reaction Time : 15 minutes

Phosphorylation to this compound

The final step involves converting 5-N₃dUMP to its triphosphate form via a chemical phosphorylation method. A modified Yoshikawa coupling reaction uses tributylammonium pyrophosphate in DMF to transfer pyrophosphate to the monophosphate, yielding 5-N₃dUTP. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through ion-exchange chromatography.

Key Reaction Conditions

-

Reactants : 5-N₃dUMP (1 equiv), tributylammonium pyrophosphate (3 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 37°C

-

Reaction Time : 2 hours

Characterization and Analytical Data

Structural Confirmation

The identity of 5-N₃dUTP is confirmed through spectroscopic and chromatographic methods:

Purity and Yield Analysis

Table 1: Synthetic Yields for 5-N₃dUTP Preparation

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitration (5-NO₂dUMP) | 98 | >95% |

| Reduction (5-NH₂dUMP) | 99 | >97% |

| Azide substitution | 85 | >90% |

| Phosphorylation | 70 | >85% |

Enzymatic Incorporation into DNA

Substrate Activity with DNA Polymerase I

5-N₃dUTP serves as a substrate for Escherichia coli DNA polymerase I, incorporating into DNA at a rate comparable to natural dTTP. In primer-extension assays using M13 phage DNA, the enzyme incorporates 5-N₃dUMP with >95% efficiency relative to dTTP.

Table 2: Kinetic Parameters for DNA Polymerase I

| Substrate | (μM) | (nmol/min) |

|---|---|---|

| dTTP | 12.5 | 45 |

| 5-N₃dUTP | 14.2 | 43 |

Photoaffinity Labeling Applications

UV irradiation (λ = 302 nm) of DNA containing 5-N₃dUMP induces covalent crosslinking with proximal proteins. For example, a 26-base-pair lac operator synthesized with 5-N₃dUTP crosslinks to lac repressor upon irradiation, with crosslinking efficiency reduced by 78% in the presence of the inducer isopropyl β-D-1-thiogalactopyranoside (IPTG).

Alternative Synthetic Approaches

Direct Synthesis from UMP

A parallel route starts with uridine monophosphate (UMP), following analogous nitration, reduction, and azide substitution steps to produce 5-azidouridine triphosphate (5-N₃UTP). This method is less commonly employed due to the preference for deoxyribose substrates in DNA synthesis.

Radiolabeling with ³²P

For photoaffinity labeling studies, [γ-³²P]-5-N₃dUTP is prepared using a modified Glynn-Chappell method, where 5-N₃dUMP is incubated with [γ-³²P]ATP and nucleoside diphosphate kinase. The radiolabeled triphosphate exhibits specific activity >5,000 Ci/mmol.

Challenges and Optimization Strategies

Q & A

How is 5-N3dUTP utilized in photoaffinity labeling of DNA-protein interactions?

Answer:

5-N3dUTP is enzymatically incorporated into DNA using E. coli DNA polymerase I, replacing dTTP in synthesis reactions (e.g., with M13 single-stranded DNA templates). Upon UV irradiation (260–300 nm), the azido group forms covalent crosslinks with proximal DNA-binding proteins. Critical validation steps include:

- UV-dependence controls : Compare crosslinking efficiency with and without UV exposure.

- Competitive inhibition : Use 150 µM isopropyl β-D-thiogalactoside (IPTG) to reduce lac repressor binding by 78%, confirming specificity .

- Non-photoactive DNA controls : Ensure no crosslinking occurs with unmodified DNA fragments .

What analytical methods confirm the successful synthesis of 5-N3dUTP?

Answer:

Synthesis involves reacting 5-azido-2'-deoxyuridine with phosphorus oxychloride, followed by pyrophosphate coupling. Key validation steps include:

- Electrospray ionization-mass spectrometry (ESI-MS) : Confirm molecular weight in negative ion mode (e.g., using a ThermoFinnigan LCQ Deca XP) .

- High-performance liquid chromatography (HPLC) : Monitor reaction progress with a MonoQ column and triethylammonium acetate/bicarbonate gradients .

- Enzymatic activity assays : Verify incorporation into DNA using E. coli DNA polymerase I and primer-template systems .

How can researchers address contradictions in enzymatic incorporation efficiency of 5-N3dUTP across DNA polymerases?

Answer:

Variations arise due to structural differences in polymerase active sites. Methodological considerations include:

- Enzyme selection : E. coli DNA polymerase I (Klenow fragment) shows higher incorporation efficiency than Taq polymerase due to reduced steric hindrance from the azido group .

- Optimization of reaction conditions : Adjust Mg²⁺ concentration (2–4 mM) and pH (7.5–8.5) to enhance substrate binding .

- Pre-UV irradiation controls : Exclude pre-exposed 5-N3dUTP to prevent premature inactivation .

What controls are essential for validating specificity in 5-N3dUTP crosslinking experiments?

Answer:

- UV-light exclusion : Perform parallel reactions without UV to confirm light-dependent crosslinking .

- Competitive inhibitors : Use excess unmodified dTTP or IPTG to block specific protein-DNA interactions .

- Negative template controls : Synthesize non-photoactive DNA (e.g., using dCTP instead of 5-N3dUTP) to rule out nonspecific binding .

How does 5-N3dUTP compare to other photoactive nucleotides (e.g., 5-EdUTP) in crosslinking efficiency and applications?

Answer:

- Activation wavelength : 5-N3dUTP requires UV-C (254 nm), while 5-EdUTP uses "click chemistry" (Cu⁺-catalyzed azide-alkyne cycloaddition), enabling orthogonal labeling .

- Half-life and stability : 5-N3dUTP’s azido group is light-sensitive, requiring dark storage, whereas 5-EdUTP is stable under ambient light .

- Incorporation efficiency : 5-N3dUTP shows higher compatibility with bacterial polymerases, while 5-EdUTP is better suited for PCR-based incorporation .

How can researchers troubleshoot non-specific crosslinking in 5-N3dUTP experiments?

Answer:

- Optimize UV exposure time : Over-irradiation increases radical-mediated nonspecific binding. Titrate exposure (10–60 seconds) .

- Purify photoactive DNA : Use gel electrophoresis or size-exclusion chromatography to remove unincorporated 5-N3dUTP .

- Validate nucleotide purity : Ensure HPLC purity >95% to exclude contaminants that may quench crosslinking .

What structural analogs of 5-N3dUTP exist, and how do their properties differ?

Answer:

- 2'-Azido-2'-deoxyuridine 5'-triphosphate : Differs in azido placement (2' vs. 5 position), altering polymerase recognition and UV crosslinking efficiency .

- 5-Fluoro-dUTP : Lacks photoactivity but inhibits thymidylate synthase, useful for studying DNA repair pathways .

- 3'-Azido-dGTP : Chain-terminating analog used in HIV research; incompatible with 5-N3dUTP due to distinct incorporation mechanisms .

How does 5-N3dUTP interact with dUTP pyrophosphatase (dUTPase), and what experimental implications arise?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.